molecular formula C25H28O3 B11151243 3-[(pentamethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(pentamethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11151243
M. Wt: 376.5 g/mol
InChI Key: XWJDDOAGPPDTDH-UHFFFAOYSA-N
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Description

3-[(2,3,4,5,6-PENTAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound characterized by its unique structure, which includes a pentamethylphenyl group and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3,4,5,6-PENTAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the pentamethylphenyl group and its subsequent attachment to the chromenone core. Common reagents used in these reactions include methylating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3,4,5,6-PENTAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-[(2,3,4,5,6-PENTAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,3,4,5,6-PENTAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-PENTAMETHYL-6-[2-(2,3,4,5,6-PENTAMETHYLPHENYL)ETHYL]BENZENE
  • 1,2,3,4,5-PENTAMETHYL-6-(2,3,4,5-TETRAMETHYLBENZYL)BENZENE
  • 1,2,3,4,5-PENTACHLORO-6-(2-METHYL-ALLYLOXY)-BENZENE

Uniqueness

3-[(2,3,4,5,6-PENTAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pentamethylphenyl group and a chromenone core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

3-[(2,3,4,5,6-pentamethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C25H28O3/c1-14-15(2)17(4)23(18(5)16(14)3)13-27-19-10-11-21-20-8-6-7-9-22(20)25(26)28-24(21)12-19/h10-12H,6-9,13H2,1-5H3

InChI Key

XWJDDOAGPPDTDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3)C)C

Origin of Product

United States

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